4-Chloro-l-proline

Description

Structure

3D Structure

Properties

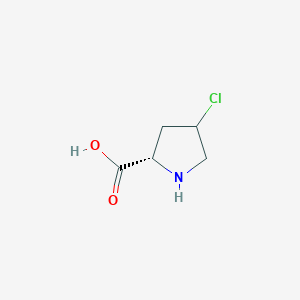

Molecular Formula |

C5H8ClNO2 |

|---|---|

Molecular Weight |

149.57 g/mol |

IUPAC Name |

(2S)-4-chloropyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H8ClNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3?,4-/m0/s1 |

InChI Key |

UYZNMRJCNSDDFV-BKLSDQPFSA-N |

Isomeric SMILES |

C1[C@H](NCC1Cl)C(=O)O |

Canonical SMILES |

C1C(CNC1C(=O)O)Cl |

Synonyms |

4-chloroproline Clp amino acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-L-proline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-L-proline is a synthetic derivative of the proteinogenic amino acid L-proline. Its unique stereoelectronic properties, stemming from the introduction of a chlorine atom at the 4-position of the pyrrolidine ring, make it a valuable tool in chemical biology and drug discovery. The conformational rigidity of the proline ring is a key determinant of the structure and stability of peptides and proteins, particularly collagen.[1][2] The incorporation of this compound allows for the precise modulation of these properties, offering a means to enhance thermal stability, influence protein folding, and develop novel therapeutic agents. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and its mechanism of action in biological systems.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in peptide synthesis and for understanding its behavior in biological systems.

| Property | Value | Source |

| IUPAC Name | (2S,4R)-4-chloropyrrolidine-2-carboxylic acid | |

| Molecular Formula | C₅H₈ClNO₂ | |

| Molecular Weight | 149.57 g/mol | |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not experimentally determined | |

| Boiling Point | 308.7 ± 42.0 °C (Predicted) | |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. Poorly soluble in non-polar organic solvents. | [3] |

| pKa (Strongest Acidic) | 1.94 ± 0.40 (Predicted) | |

| pKa (Strongest Basic) | Not experimentally determined | |

| LogP | -2.1 (Computed) |

Experimental Protocols

Synthesis of (2S,4R)-4-Chloro-L-proline from (2S,4R)-4-Hydroxy-L-proline

A common and stereospecific method for the synthesis of 4-haloprolines is through the substitution of the hydroxyl group in hydroxyproline. The Mitsunobu reaction is a well-established method for achieving this transformation with inversion of stereochemistry.[4][5][6]

Materials:

-

N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester

-

Triphenylphosphine (Ph₃P)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Zinc Chloride (ZnCl₂) or another suitable chloride source

-

Anhydrous solvent (e.g., Toluene, THF)

-

De-protection reagents (e.g., Trifluoroacetic acid (TFA) for Boc group, LiOH for methyl ester)

-

Solvents for extraction and purification (e.g., Ethyl acetate, Hexane, Dichloromethane)

-

Silica gel for column chromatography

Protocol:

-

Protection of Hydroxyproline: Commercially available (2S,4R)-4-hydroxy-L-proline is first protected at the amine and carboxylic acid groups. A common protection strategy involves the formation of N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester.

-

Mitsunobu Reaction:

-

Dissolve N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester and triphenylphosphine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the chloride source (e.g., ZnCl₂).

-

Cool the reaction mixture in an ice bath.

-

Slowly add DEAD or DIAD dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the N-Boc-(2S,4S)-4-chloro-L-proline methyl ester. The stereochemistry is inverted during this step.

-

-

Deprotection:

-

Remove the Boc protecting group using an acid such as TFA in dichloromethane.

-

Saponify the methyl ester using a base like lithium hydroxide (LiOH) in a mixture of THF and water.

-

Acidify the reaction mixture to protonate the carboxylate.

-

-

Final Purification:

-

Purify the final product, (2S,4S)-4-chloro-L-proline, by recrystallization or ion-exchange chromatography.

-

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

HPLC is a standard method for the analysis and purification of amino acids and their derivatives.[7][8]

Instrumentation and Reagents:

-

HPLC system with a UV or fluorescence detector

-

Reversed-phase C18 column (e.g., 150 x 4.6 mm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Derivatization reagent (optional, for fluorescence detection): o-Phthalaldehyde (OPA) or 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F)[7]

-

Standard solutions of this compound

Protocol:

-

Sample Preparation:

-

Dissolve the this compound sample in the mobile phase A or a suitable solvent.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient of mobile phase A and B. A typical gradient might be:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-35 min: 95% to 5% B

-

35-40 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30 °C

-

Detection: UV at 210-220 nm. If a derivatization agent is used, set the fluorescence detector to the appropriate excitation and emission wavelengths.

-

-

Analysis:

-

Inject the prepared sample into the HPLC system.

-

Identify the peak corresponding to this compound by comparing its retention time to that of a standard.

-

Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated from standard solutions of known concentrations.

-

Mechanism of Action and Biological Relevance

The incorporation of this compound into peptides, particularly collagen-like peptides, has a significant impact on their conformational stability. This is primarily due to stereoelectronic effects that influence the pucker of the pyrrolidine ring.

The pyrrolidine ring of proline can adopt two main puckered conformations: Cγ-endo and Cγ-exo. In collagen, proline residues in the Xaa position of the repeating Gly-Xaa-Yaa sequence favor a Cγ-endo pucker, while those in the Yaa position prefer a Cγ-exo pucker. The presence of an electronegative substituent at the 4-position, such as chlorine, can stabilize one pucker over the other through a gauche effect.[3]

For (2S,4R)-4-Chloro-L-proline, the electronegative chlorine atom in the trans configuration to the carboxylic acid group stabilizes the Cγ-exo pucker. This pre-organization of the proline ring into the conformation favored in the Yaa position of the collagen triple helix can significantly enhance its thermal stability. Conversely, the (2S,4S) diastereomer would favor the Cγ-endo pucker.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing the impact of this compound incorporation on the stability of a synthetic peptide.

Conclusion

This compound is a powerful synthetic amino acid that provides researchers and drug developers with a tool to rationally engineer the stability and conformation of peptides and proteins. Its well-defined stereoelectronic effects on the proline ring pucker are key to its utility, particularly in the context of collagen mimetic design and the development of novel biomaterials. The experimental protocols outlined in this guide provide a starting point for the synthesis and analysis of this valuable compound, paving the way for further exploration of its potential in various scientific and therapeutic applications.

References

- 1. Proline - Wikipedia [en.wikipedia.org]

- 2. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bif.wisc.edu [bif.wisc.edu]

- 4. researchgate.net [researchgate.net]

- 5. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. agilent.com [agilent.com]

biological activity of 4-Chloro-l-proline derivatives

An In-depth Technical Guide to the Biological Activity of 4-Chloro-L-proline Derivatives

Abstract

This compound is a synthetic derivative of the proteinogenic amino acid L-proline, engineered to investigate and modulate the structure and function of peptides and proteins. The introduction of a chlorine atom at the 4-position of the pyrrolidine ring imparts unique stereoelectronic and steric properties that significantly influence local conformation. This technical guide provides a comprehensive overview of the synthesis, conformational effects, and biological activities of this compound derivatives. It is intended for researchers, scientists, and drug development professionals interested in utilizing modified amino acids for chemical biology, peptidomimetics, and therapeutic development. The guide summarizes the current state of knowledge, presents available quantitative data, details key experimental protocols, and illustrates the underlying chemical principles.

Introduction

Proline plays a critical role in protein architecture. Its unique cyclic structure restricts the peptide backbone, making it a common constituent of turns and rigid secondary structures. The modification of the proline ring, particularly at the 4-position, has emerged as a powerful strategy to fine-tune peptide conformation, stability, and biological activity. This concept, often termed "proline editing," allows for the introduction of various functional groups to probe and control protein function.[1][2]

Among these modifications, halogenation offers a subtle yet potent means of control. The 4-chloro substituent, in particular, provides a unique balance of steric bulk and electronegativity. Its incorporation can enforce a specific ring pucker (the conformation of the five-membered ring), which in turn dictates the orientation of the adjacent peptide bonds (cis/trans isomerism).[1] This conformational biasing is the primary mechanism through which this compound derivatives exert their biological effects, from altering protein stability to inhibiting enzyme function.[1][3] This guide will explore these effects in detail, providing the technical foundation for the rational design of novel peptides and therapeutic agents.

Synthesis of this compound Derivatives

The most common and stereospecific route to this compound derivatives begins with the inexpensive and commercially available precursor, (2S,4R)-4-hydroxy-L-proline (Hyp). The synthesis involves a nucleophilic substitution reaction where the hydroxyl group is displaced by a chloride ion. This reaction typically proceeds with an inversion of stereochemistry (an SN2 mechanism), meaning (2S,4R)-Hyp yields a (2S,4S)-4-chloro-L-proline derivative.

A prevalent method for this transformation is the Appel reaction or a related Mitsunobu reaction. For instance, reacting a protected form of Hyp with triphenylphosphine (PPh3) and a chlorine source like carbon tetrachloride (CCl4) or N-chlorosuccinimide (NCS) facilitates the conversion.[3] The strong, stable phosphorus-oxygen double bond formed in the triphenylphosphine oxide byproduct provides a significant thermodynamic driving force for the reaction.[3]

This synthesis can be performed in solution or, more conveniently for peptide synthesis, directly on a solid-phase resin. This "proline editing" approach involves incorporating a protected Hyp residue into a growing peptide chain and then performing the chlorination reaction on the resin-bound peptide before cleavage and deprotection.[2]

Biological Activities and Mechanisms of Action

Conformational Control: The Source of Biological Activity

The biological impact of a 4-chloro substituent is primarily rooted in its profound influence on the pyrrolidine ring's conformation, or "pucker." The proline ring is not flat and exists in two preferred, low-energy puckered states: Cγ-endo (where Cγ is on the same side of the ring as the carboxyl group) and Cγ-exo (where Cγ is on the opposite side). The substituent at the 4-position dictates the equilibrium between these two states through stereoelectronic and steric effects.

-

Stereoelectronic Effects: An electronegative atom like chlorine at the 4R position strongly favors the Cγ-exo pucker. This preference helps to pre-organize the peptide backbone into a conformation that stabilizes the trans form of the preceding peptide bond, which is the dominant form in most proteins.[3]

-

Steric Effects: In the case of (4S)-4-chloroproline, the larger size of the chlorine atom creates a steric bias that overrides the expected electronic effects. This also results in a preference for the Cγ-exo pucker, in sharp contrast to the smaller 4S-fluoroproline, which favors the endo pucker.[1][2]

This precise control over local geometry can have significant downstream effects on the overall structure, stability, and function of a peptide or protein. For example, stabilizing the Cγ-exo pucker is known to enhance the stability of the collagen triple helix.[1]

Quantitative Analysis of Biological Activities

While the conformational effects of this compound are well-documented, specific quantitative data on the biological activities of its derivatives are limited in publicly accessible literature. Most research has focused on the broader class of 4-substituted prolines. The tables below summarize relevant data for this class, highlighting the potential applications for 4-chloro analogs.

Table 1: Enzyme Inhibition by 4-Substituted Proline Derivatives

| Compound Class | Target Enzyme | Activity Metric | Notes | Reference |

|---|---|---|---|---|

| N-(mercaptoacyl)-4-substituted-(S)-prolines | Angiotensin-Converting Enzyme (ACE) | Potent Inhibition (IC50) | Investigated for hypertension. Specific data for 4-chloro not provided but implied as part of the class. | [3] |

| Hydroxyproline Derivatives | SLC1A4/SLC1A5 Transporters | High-affinity Inhibition | Act as inhibitors of neutral amino acid uptake. |[4] |

Table 2: Antiproliferative and Antimicrobial Activity | Compound Source / Class | Activity Type | Organism / Cell Line | Activity Metric | Notes | Reference | | :--- | :--- | :--- | :--- | :--- | | Plant Extract containing this compound | Antimalarial, Antibacterial | Plasmodium berghei, various bacteria | Active (chemo suppression >30%) | The activity is for a crude extract; the specific contribution of this compound is not quantified. |[5] | | Synthetic Proline Derivatives | Antiproliferative | L1210, P388D1 (leukemia) | IC50 values (0.06 to >50 µM) | The exact structures (and whether they included 4-chloro) were not specified in the available abstract. |[6] |

Key Experimental Methodologies

Protocol: Synthesis of a (4S)-4-Chloroproline Peptide on Solid Support

This protocol is a representative procedure based on the "proline editing" concept.

-

Peptide Synthesis: Assemble the desired peptide sequence on a standard solid-phase resin (e.g., Rink Amide) using Fmoc chemistry. At the desired position, incorporate Fmoc-(2S,4R)-4-hydroxy-L-proline (Fmoc-Hyp-OH).

-

Fmoc Deprotection: Remove the terminal Fmoc group with 20% piperidine in DMF.

-

Chlorination:

-

Swell the resin in anhydrous dichloromethane (DCM).

-

Add a solution of triphenylphosphine (PPh3, ~10 eq.) and carbon tetrachloride (CCl4, ~20 eq.) in DCM.

-

Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.

-

Wash the resin extensively with DCM, DMF, and methanol to remove reagents and byproducts.

-

-

Completion of Synthesis: If required, continue peptide elongation from the newly chlorinated proline residue.

-

Cleavage and Deprotection: Treat the resin with a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Purification: Precipitate the crude peptide in cold diethyl ether, pellet by centrifugation, and purify using reverse-phase HPLC.

-

Characterization: Confirm the final product's identity and purity via LC-MS and NMR spectroscopy.

Protocol: General Enzyme Inhibition Assay (e.g., ACE)

This protocol describes a general fluorometric assay to screen for ACE inhibition.

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, with 300 mM NaCl and 10 µM ZnCl2).

-

Dissolve the ACE enzyme (from rabbit lung or recombinant source) in assay buffer to a working concentration (e.g., 0.1 U/mL).

-

Prepare a stock solution of a fluorogenic substrate (e.g., Abz-Gly-p-Phe(NO2)-Pro-OH) in buffer.

-

Prepare serial dilutions of the this compound test compounds in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 20 µL of the test compound dilution (or buffer for control).

-

Add 20 µL of the ACE enzyme solution to all wells except for the substrate-only blank.

-

Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the substrate solution.

-

Monitor the increase in fluorescence (e.g., λex=320 nm, λem=420 nm) over 30-60 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

-

Normalize the data to the uninhibited control (V0).

-

Plot the percent inhibition [(V0 - V) / V0] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Conclusion and Future Directions

This compound derivatives represent a valuable tool in chemical biology and drug design. Their primary and most predictable biological effect is the modulation of peptide and protein conformation through a combination of stereoelectronic and steric forces. By enforcing a specific pyrrolidine ring pucker, these analogs can be used to stabilize desired secondary structures, enhance protein stability, or probe structure-function relationships.[1]

While direct evidence of potent, targeted biological activity in the form of low micromolar IC50 values is not yet widely reported, the inclusion of this compound in broader classes of bioactive compounds, such as ACE inhibitors and antimicrobial agents, suggests significant potential.[3][5] The scarcity of quantitative data represents a clear opportunity for future research.

Future work should focus on the systematic incorporation of (4R)- and (4S)-chloro-L-proline into known bioactive peptide scaffolds to quantitatively assess their impact on target affinity and selectivity. Such studies will elucidate the specific contexts in which the conformational constraints imposed by the chloro-substituent are most beneficial. Furthermore, exploring their use in designing peptidomimetics with improved metabolic stability could open new avenues for therapeutic development, transforming this unique synthetic amino acid from a structural probe into a cornerstone of novel drug candidates.

References

- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. (4R)-4-Chloro-L-proline | 16214-29-2 | Benchchem [benchchem.com]

- 4. (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester | 13135-69-8 | Benchchem [benchchem.com]

- 5. eajournals.org [eajournals.org]

- 6. researchgate.net [researchgate.net]

The Elusive Chlorine: An In-depth Technical Guide on the Natural Occurrence and Synthesis of Chlorinated Proline Moieties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quest for novel bioactive molecules has led researchers to explore the vast chemical diversity of natural products. Halogenation, particularly chlorination, is a key modification that can significantly alter the biological activity of a compound. While a variety of chlorinated amino acids have been discovered in nature, this technical guide addresses the specific inquiry into the natural occurrence of chlorinated proline moieties. Despite extensive investigation of scientific literature, there is a notable absence of evidence for naturally occurring proline residues bearing a chlorine atom. This guide, therefore, expands its scope to provide a comprehensive overview of naturally occurring chlorinated amino acids as a pertinent proxy, alongside a detailed exploration of the synthetic routes to chlorinated proline analogues and their incorporation into peptides. We present quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways and analytical workflows to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

The Scarcity of Natural Chlorinated Prolines

An exhaustive search of scientific databases and literature reviews reveals a significant gap in the natural product landscape: the absence of reported naturally occurring chlorinated proline moieties. While proline-rich peptides are abundant, particularly in marine organisms, and halogenated natural products are a diverse class of molecules, the specific combination of proline and chlorine appears to be a natural rarity, if it exists at all. This suggests that either the enzymatic machinery for proline-specific chlorination has not evolved or is exceedingly rare, or such compounds are produced in quantities below current detection limits.

Naturally Occurring Chlorinated Amino Acids: A Broader Perspective

In contrast to the absence of chlorinated prolines, several other amino acids are found in chlorinated forms in nature. These discoveries provide a framework for understanding the biosynthesis and potential biological roles of such modifications.

4-Chlorothreonine

One of the well-documented examples is 4-chlorothreonine, a non-proteinogenic amino acid.

-

Natural Source: It is a key precursor in the biosynthesis of the antibiotic pyrrolnitrin produced by some Pseudomonas species and the antifungal agent D-threo-1-phenyl-2-nitro-1,3-diacetoxy-propane found in Streptomyces sp. OH-5093.[1][2][3]

-

Biosynthesis: The chlorination is catalyzed by a non-heme iron halogenase. In the biosynthesis of 4-chlorothreonine, the adenylation domain Thr1 activates L-threonine.[1]

Chlorinated Lysine and Other Amino Acids

Recent discoveries have identified a family of radical halogenases capable of chlorinating free amino acids without the need for a carrier protein.

-

Examples: BesD is a radical halogenase that chlorinates L-lysine at the C4 or C5 position.[4][5] Other homologous enzymes have been found to chlorinate ornithine, leucine, isoleucine, and norleucine.[6]

-

Enzymology: These enzymes belong to the Fe(II)/α-ketoglutarate-dependent family of halogenases.[4]

Table 1: Examples of Naturally Occurring Chlorinated Amino Acids and their Sources

| Chlorinated Amino Acid | Natural Source (Organism) | Associated Natural Product |

| 4-Chlorothreonine | Streptomyces sp. OH-5093 | D-threo-1-phenyl-2-nitro-1,3-diacetoxy-propane |

| 4-Chlorolysine | Streptomyces species | (Part of biosynthetic pathways) |

| 5-Chlorolysine | Streptomyces species | (Part of biosynthetic pathways) |

| Chlorinated Tryptophan | Marine organisms | Various peptides and alkaloids |

| Chlorinated Tyrosine | Marine sponges | Components of scleroproteins |

Synthesis and Incorporation of Chlorinated Proline Moieties

The absence of natural sources has spurred the development of synthetic methods to access chlorinated proline analogues for various applications, including their use as conformational probes in peptides and as building blocks for novel pharmaceuticals.

Chemical Synthesis of Chlorinated Prolines

Several synthetic strategies have been developed to produce chlorinated proline derivatives. A common approach involves the modification of hydroxyproline. For instance, 4(S)-chloro, -bromo, and -iodo prolines can be synthesized from 4(R)-hydroxyproline under Mitsunobu conditions.[7] Another method involves the N-chlorination of proline methyl ester followed by dehydrochlorination to form an imine intermediate, which can then be halogenated.[8]

Incorporation into Peptides

Once synthesized and appropriately protected (e.g., with Fmoc or Boc groups), chlorinated proline analogues can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols. This allows for the site-specific introduction of these modified amino acids to study their effects on peptide structure and function.[7]

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the study of chlorinated amino acids. These methods are applicable to the analysis of both naturally occurring and synthetic compounds.

Isolation and Purification of Chlorinated Amino Acid-Containing Compounds

-

Extraction: The biological material (e.g., bacterial culture, marine sponge) is homogenized and extracted with a suitable solvent system (e.g., methanol/dichloromethane).

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on polarity.

-

Chromatography: The extract is fractionated using a series of chromatographic techniques:

-

Column Chromatography: Initial separation on silica gel or reversed-phase (e.g., C18) media.

-

High-Performance Liquid Chromatography (HPLC): Further purification of fractions using reversed-phase or normal-phase HPLC to isolate pure compounds.

-

Structure Elucidation and Characterization

-

Principle: MS is crucial for determining the molecular weight and elemental composition of a compound. The presence of chlorine is readily identified by its characteristic isotopic pattern (35Cl:37Cl ratio of approximately 3:1), which results in a distinctive M+2 peak in the mass spectrum.[9]

-

Protocol:

-

Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Analyze the isotopic pattern of the molecular ion to confirm the presence and number of chlorine atoms.

-

Perform tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.

-

-

Principle: NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, allowing for the complete determination of its structure. 1H and 13C NMR are standard techniques. For peptides, 2D NMR experiments like COSY, TOCSY, and NOESY are essential for assigning resonances and determining the three-dimensional structure.[10][11][12]

-

Protocol:

-

Dissolve a sufficient amount of the purified compound (typically >1 mg) in a deuterated solvent (e.g., CDCl3, MeOD, D2O).

-

Acquire 1D (1H, 13C) and 2D NMR spectra on a high-field NMR spectrometer.

-

For peptides, acquire COSY, TOCSY, and NOESY spectra to assign amino acid spin systems and determine sequential and long-range proton-proton proximities.

-

Analyze the chemical shifts and coupling constants to determine the stereochemistry and overall structure of the molecule. The presence of a chlorine atom will influence the chemical shifts of nearby protons and carbons.

-

Quantitative Analysis

-

Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice for the quantitative analysis of low-abundance molecules in complex biological matrices.[13][14][15][16]

-

Protocol:

-

Sample Preparation: Spike the biological matrix (e.g., plasma, tissue homogenate) with a known concentration of an internal standard (ideally, a stable isotope-labeled version of the analyte). Perform protein precipitation and/or solid-phase extraction to remove interfering substances.

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto an HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

-

Develop a chromatographic method to separate the analyte from matrix components.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using specific precursor-product ion transitions for the analyte and internal standard.

-

-

Quantification: Construct a calibration curve by analyzing standards of known concentrations. Determine the concentration of the analyte in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

-

Visualizing Key Processes

Biosynthesis of 4-Chlorolysine

The following diagram illustrates the enzymatic chlorination of L-lysine by the radical halogenase BesD.

Caption: Biosynthesis of 4-Chlorolysine by the halogenase BesD.

General Workflow for Isolation and Identification of Chlorinated Natural Products

This diagram outlines the typical experimental workflow for discovering and characterizing novel chlorinated natural products.

Caption: Workflow for isolating and identifying chlorinated natural products.

Conclusion and Future Outlook

The natural occurrence of chlorinated proline moieties remains an open question in the field of natural product chemistry. The absence of their discovery to date highlights a potential biochemical barrier or a yet-to-be-explored ecological niche. However, the study of other naturally occurring chlorinated amino acids provides a robust framework for understanding the enzymatic machinery and analytical methodologies required for their potential future discovery. The continued exploration of diverse biological sources, coupled with advancements in analytical sensitivity, may yet unveil the existence of these elusive molecules. In the meantime, the chemical synthesis of chlorinated proline analogues offers a powerful tool for probing the structure-activity relationships of peptides and designing novel therapeutic agents. This guide provides the necessary technical foundation for researchers to navigate this exciting and challenging area of science.

References

- 1. Structure of the adenylation domain Thr1 involved in the biosynthesis of 4-chlorothreonine in Streptomyces sp. OH-5093-protein flexibility and molecular bases of substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 3. Fluorinated natural products: the biosynthesis of fluoroacetate and 4-fluorothreonine in Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. communities.springernature.com [communities.springernature.com]

- 7. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

- 11. Peptide NMR Spectroscopy Services [tricliniclabs.com]

- 12. chem.uzh.ch [chem.uzh.ch]

- 13. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitative Bioanalysis of Proteins by Mass Spectrometry [labome.com]

- 16. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Chloro-L-proline: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the cis and trans isomers of 4-Chloro-L-proline, targeted at researchers, scientists, and professionals in drug development.

Chemical Data and Identification

This compound exists as two primary diastereomers, cis-(2S,4S) and trans-(2S,4R), distinguished by the stereochemistry at the C4 position of the pyrrolidine ring. The presence of the chlorine atom significantly influences the conformational properties of the proline ring.

| Property | cis-4-Chloro-L-proline ((2S,4S)-4-chloroproline) | trans-4-Chloro-L-proline ((2S,4R)-4-chloroproline) |

| CAS Number | 58629-01-9[1] | 16214-29-2[2] |

| Molecular Formula | C₅H₈ClNO₂ | C₅H₈ClNO₂ |

| Molecular Weight | 149.57 g/mol | 149.57 g/mol |

| Synonyms | (2S,4S)-4-chloropyrrolidine-2-carboxylic acid | (2S,4R)-4-chloropyrrolidine-2-carboxylic acid[3] |

Synthesis of 4-Chloroproline Isomers

A high-yielding synthetic route to both cis- and trans-4-Chloro-L-proline derivatives has been developed, starting from the corresponding cis- and trans-4-hydroxyproline precursors. The key transformation is an Appel reaction, which proceeds with inversion of stereochemistry at the C4 position.[4]

Experimental Protocol: Appel Reaction for the Synthesis of 4-Chloroprolines

This protocol describes the conversion of Boc-protected hydroxyproline benzyl esters to their corresponding chloroproline analogs.

Materials:

-

Boc-Hyp-OBn (cis or trans isomer)

-

Triphenylphosphine (PPh₃)

-

Carbon tetrachloride (CCl₄)

-

Dichloromethane (DCM) as solvent

Procedure:

-

Dissolve Boc-Hyp-OBn in anhydrous DCM.

-

Add a solution of PPh₃ in DCM to the reaction mixture.

-

Cool the mixture in an ice bath.

-

Slowly add CCl₄ to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired Boc-protected 4-chloroproline benzyl ester.

The Boc and benzyl protecting groups can then be removed under standard conditions to yield the free amino acid.

Synthesis Workflow

Conformational Effects and Biological Significance

The electronegativity of the chlorine atom at the 4-position of the proline ring exerts a significant stereoelectronic effect, influencing the ring's pucker. This, in turn, affects the stability of peptides and proteins incorporating these residues, most notably collagen.

Influence on Collagen Stability

The stability of the collagen triple helix is highly dependent on the conformation of its constituent proline and hydroxyproline residues. The introduction of 4-chloroprolines can either stabilize or destabilize the triple helix, depending on the stereochemistry.

-

(2S,4R)-4-chloroproline (trans-Clp): The presence of the electronegative chlorine atom in the trans configuration strongly favors a Cγ-exo pucker. This conformation is conducive to the formation of a stable collagen triple helix. Peptides containing Pro-Clp-Gly repeats have been shown to form significantly more stable triple helices than those with the natural Pro-Pro-Gly sequence.[5]

-

(2S,4S)-4-chloroproline (cis-clp): In contrast, the conformational properties of the cis isomer are similar to that of proline itself. As such, the stability of collagen triple helices containing clp-Pro-Gly repeats is comparable to that of (Pro-Pro-Gly)n.[5]

Interestingly, the incorporation of both isomers in a (clp-Clp-Gly)n sequence does not lead to a stable triple helix, likely due to steric hindrance between the chlorine atoms on adjacent strands.[5]

Conformational Influence Pathway

Applications in Drug Discovery and Chemical Biology

The unique conformational properties of 4-chloroprolines make them valuable tools in peptide and protein engineering. Their ability to modulate the stability of the collagen triple helix can be exploited in the design of novel biomaterials and therapeutics targeting collagen-related diseases.

Furthermore, the introduction of a chlorine atom can significantly impact the pharmacokinetic properties of a drug molecule. While not extensively studied for 4-chloroproline specifically in approved drugs, the "magic chloro" effect, where chlorine substitution dramatically improves potency and metabolic stability, is a well-documented phenomenon in medicinal chemistry.[6] The strategic placement of 4-chloroproline residues in peptide-based drug candidates could therefore be a viable strategy for enhancing their therapeutic profiles.

References

- 1. parchem.com [parchem.com]

- 2. L-Proline, 4-chloro-, trans- | 16214-29-2 [chemicalbook.com]

- 3. (4R)-4-Chloro-L-proline | 16214-29-2 | Benchchem [benchchem.com]

- 4. 4-Chloroprolines: Synthesis, Conformational Analysis, and Effect on the Collagen Triple Helix - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-chloroprolines: synthesis, conformational analysis, and effect on the collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (4R)-4-Chloro-L-proline

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R)-4-Chloro-L-proline is a valuable, non-natural amino acid analog used in medicinal chemistry and drug discovery. Its incorporation into peptides and small molecules can significantly influence their conformation, stability, and biological activity. The chlorine atom at the 4-position of the proline ring introduces unique stereoelectronic properties, making it a crucial building block for developing novel therapeutics. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (4R)-4-Chloro-L-proline, primarily from the readily available starting material, (2S,4R)-4-hydroxy-L-proline. The presented methodology ensures high diastereoselectivity and provides a reliable route for obtaining the desired (4R) stereoisomer.

Synthetic Strategy Overview

The most common and efficient method for the stereoselective synthesis of (4R)-4-Chloro-L-proline involves the conversion of the hydroxyl group of (2S,4R)-4-hydroxy-L-proline to a chlorine atom with inversion of stereochemistry. This is typically achieved through an Appel reaction, which utilizes triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄). To prevent unwanted side reactions, the amine and carboxylic acid functionalities of the starting hydroxyproline are protected prior to the chlorination step. A common protection strategy involves the use of a tert-Butyloxycarbonyl (Boc) group for the amine and a benzyl (Bn) ester for the carboxylic acid. The overall synthetic workflow is depicted below.

Figure 1: General workflow for the synthesis of (4R)-4-Chloro-L-proline.

Experimental Protocols

The following protocols are adapted from established literature procedures and provide a step-by-step guide for the synthesis of (4R)-4-Chloro-L-proline.[1]

Protocol 1: Synthesis of N-tert-Butyloxycarbonyl-(2S,4R)-4-hydroxyproline Benzyl Ester (Boc-Hyp-OBn)

This protocol describes the protection of the starting material, (2S,4R)-4-hydroxy-L-proline.

Materials:

-

(2S,4R)-4-hydroxy-L-proline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Benzyl bromide (BnBr)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve (2S,4R)-4-hydroxy-L-proline in a 1:1 mixture of dioxane and water containing two equivalents of sodium bicarbonate.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Add benzyl bromide (1.2 equivalents) and continue stirring at room temperature overnight.

-

Remove the dioxane under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure Boc-Hyp-OBn.

Protocol 2: Stereoselective Synthesis of N-tert-Butyloxycarbonyl-(2S,4R)-4-chloroproline Benzyl Ester (Boc-Clp-OBn)

This protocol details the key chlorination step with inversion of configuration.

Materials:

-

N-tert-Butyloxycarbonyl-(2S,4R)-4-hydroxyproline Benzyl Ester (Boc-Hyp-OBn)

-

Triphenylphosphine (PPh₃)

-

Carbon tetrachloride (CCl₄)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Argon or Nitrogen gas supply

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve Boc-Hyp-OBn (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add triphenylphosphine (1.8 equivalents) to the solution.

-

Slowly add carbon tetrachloride (1.5 equivalents) to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford Boc-Clp-OBn as a colorless liquid.[1]

Protocol 3: Deprotection to Yield (4R)-4-Chloro-L-proline

This protocol describes the removal of the Boc and Benzyl protecting groups.

Materials:

-

N-tert-Butyloxycarbonyl-(2S,4R)-4-chloroproline Benzyl Ester (Boc-Clp-OBn)

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus (e.g., Celite pad)

Procedure: Step A: Hydrogenolysis of the Benzyl Ester

-

Dissolve Boc-Clp-OBn in methanol.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Stir the suspension under a hydrogen atmosphere (e.g., balloon) at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain N-tert-Butyloxycarbonyl-(2S,4R)-4-chloroproline.[1]

Step B: Cleavage of the Boc Group

-

Dissolve the product from Step A in dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Concentrate the solution under reduced pressure to remove the solvent and excess acid.

-

The resulting crude product can be purified by recrystallization or ion-exchange chromatography to yield pure (4R)-4-Chloro-L-proline.

Data Presentation

The following table summarizes the typical yields for the key synthetic steps.

| Reaction Step | Product | Typical Yield | Reference |

| Protection of (2S,4R)-4-hydroxy-L-proline | Boc-(2S,4R)-Hyp-OBn | 85-95% | [1] |

| Chlorination of Boc-(2S,4R)-Hyp-OBn | Boc-(2S,4R)-Clp-OBn | 97% | [1] |

| Hydrogenolysis of Boc-(2S,4R)-Clp-OBn | Boc-(2S,4R)-Clp-OH | Quantitative | [1] |

| Boc Deprotection of Boc-(2S,4R)-Clp-OH | (4R)-4-Chloro-L-proline | High | [1] |

Signaling Pathways and Logical Relationships

The stereochemical outcome of the synthesis is dictated by the mechanism of the Appel reaction. The reaction proceeds via an SN2 mechanism, which involves the backside attack of the chloride ion on the carbon atom bearing the hydroxyl group, leading to an inversion of stereochemistry.

Figure 2: Simplified mechanism of the Appel reaction showing SN2 inversion.

Conclusion

The stereoselective synthesis of (4R)-4-Chloro-L-proline from (2S,4R)-4-hydroxy-L-proline is a robust and high-yielding process. The key to achieving the desired stereochemistry is the Appel reaction, which proceeds with a clean inversion of configuration at the C4 position. The provided protocols offer a detailed guide for researchers to synthesize this valuable building block for applications in drug discovery and peptide chemistry. Careful execution of the protection, chlorination, and deprotection steps is crucial for obtaining the final product in high purity and yield.

References

Applications of 4-Substituted L-Proline Derivatives in Organocatalysis: A Focus on 4-Hydroxy-L-proline

For the attention of: Researchers, scientists, and drug development professionals.

This document outlines the applications of 4-substituted L-proline derivatives in organocatalysis. Extensive literature searches did not yield specific documented applications of 4-chloro-L-proline as an organocatalyst. However, the closely related analogue, (2S,4R)-4-hydroxy-L-proline , is a well-established and effective catalyst in a variety of asymmetric transformations. The principles, reaction types, and mechanistic pathways detailed for 4-hydroxy-L-proline are considered to be highly relevant and predictive for other 4-substituted L-proline derivatives, including the 4-chloro analogue.

This application note will therefore focus on the established uses of 4-hydroxy-L-proline in key organocatalytic reactions, providing quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive guide for researchers in the field.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. 4-Hydroxy-L-proline has been demonstrated to be an effective catalyst for the direct asymmetric aldol reaction between ketones and aldehydes, providing access to chiral β-hydroxy ketones with high stereoselectivity.[1][2] The presence of the 4-hydroxy group can influence the catalyst's solubility and its aggregation state in different solvents, which in turn can affect the reaction's efficiency and stereochemical outcome.

Quantitative Data for Asymmetric Aldol Reactions

| Donor (Ketone) | Acceptor (Aldehyde) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |

| Cyclohexanone | 4-Nitrobenzaldehyde | 10 | Water | 9 | 98 | >95:5 | 99 |

| Cyclohexanone | 4-Chlorobenzaldehyde | 10 | Water | 12 | 95 | >95:5 | 98 |

| Cyclopentanone | 4-Nitrobenzaldehyde | 10 | Water | 9 | 98 | 90:10 | 99 |

| Acetone | 4-Nitrobenzaldehyde | 30 | DMSO | 4 | 68 | - | 76 (with L-Proline) |

Experimental Protocol: Asymmetric Aldol Reaction

A general procedure for the 4-hydroxy-L-proline catalyzed asymmetric aldol reaction is as follows:

-

To a stirred solution of the aldehyde (1.0 mmol) in the appropriate solvent (e.g., water, 5 mL), add the ketone (5.0 mmol, 5 equivalents).

-

Add (2S,4R)-4-hydroxy-L-proline (0.1 mmol, 10 mol%).

-

Stir the reaction mixture vigorously at room temperature for the time indicated in the table above, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired β-hydroxy ketone.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

Catalytic Cycle for the Asymmetric Aldol Reaction

Caption: Catalytic cycle of the 4-hydroxy-L-proline catalyzed asymmetric aldol reaction.

Asymmetric Michael Addition

4-Hydroxy-L-proline and its derivatives are also effective catalysts for the asymmetric Michael addition of aldehydes and ketones to nitroalkenes, affording chiral γ-nitro carbonyl compounds. These products are valuable synthetic intermediates that can be further transformed into various functionalized molecules.

Quantitative Data for Asymmetric Michael Addition

| Donor | Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| Cyclohexanone | β-Nitrostyrene | 20 | Toluene | 72 | 95 | 93:7 | 90 |

| Propanal | β-Nitrostyrene | 10 | CH₂Cl₂ | 24 | 85 | 95:5 | 99 |

Experimental Protocol: Asymmetric Michael Addition

-

To a solution of the nitroalkene (1.0 mmol) in the specified solvent (5 mL), add the aldehyde or ketone (2.0 mmol, 2 equivalents).

-

Add (2S,4R)-4-hydroxy-L-proline (0.1-0.2 mmol, 10-20 mol%).

-

Stir the mixture at the designated temperature (e.g., room temperature) for the required time, monitoring by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Purify the residue directly by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the Michael adduct.

-

Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC analysis, respectively.

Catalytic Cycle for the Asymmetric Michael Addition

Caption: Catalytic cycle of the 4-hydroxy-L-proline catalyzed asymmetric Michael addition.

Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a ketone, which produces chiral β-amino carbonyl compounds. 4-Hydroxy-L-proline can effectively catalyze this transformation, leading to products with high diastereo- and enantioselectivity.

Quantitative Data for Asymmetric Mannich Reactions

| Ketone | Aldehyde | Amine | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| Acetone | 4-Nitrobenzaldehyde | p-Anisidine | 20 | DMSO | 24 | 94 | 95:5 | 96 |

| Cyclohexanone | Benzaldehyde | p-Anisidine | 20 | Dioxane | 48 | 85 | >99:1 | 99 |

Experimental Protocol: Asymmetric Mannich Reaction

-

In a reaction vial, dissolve the aldehyde (1.0 mmol) and the amine (1.1 mmol) in the chosen solvent (5 mL).

-

Stir the mixture for 30 minutes at room temperature to pre-form the imine.

-

Add the ketone (2.0 mmol, 2 equivalents) and (2S,4R)-4-hydroxy-L-proline (0.2 mmol, 20 mol%).

-

Stir the reaction mixture at the specified temperature until the starting materials are consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent in vacuo and purify the residue by flash column chromatography to yield the β-amino carbonyl compound.

-

Determine the stereoselectivities by ¹H NMR and chiral HPLC.

Logical Workflow for the Asymmetric Mannich Reaction

Caption: Logical workflow of the three-component asymmetric Mannich reaction.

References

Application Note and Protocol: N-Boc Protection of 4-Chloro-L-proline

Audience: Researchers, scientists, and drug development professionals.

Introduction

The protection of amine functionalities is a critical step in multi-step organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical intermediates. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[][2][3] This protocol details a standard laboratory procedure for the N-Boc protection of 4-Chloro-L-proline using di-tert-butyl dicarbonate (Boc)₂O.

The reaction proceeds via the nucleophilic attack of the secondary amine of the proline ring on the electrophilic carbonyl carbon of (Boc)₂O.[4][5] The use of a base is typically required to neutralize the acidic proton of the amine, facilitating the reaction.[5] The resulting N-Boc-4-Chloro-L-proline is a valuable building block in medicinal chemistry.

Experimental Protocol

Materials:

-

This compound hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water (deionized)

-

Ethyl acetate (EtOAc)

-

5% Citric acid solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve this compound hydrochloride (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Basification: Cool the solution in an ice bath and add sodium bicarbonate (2.5 equivalents) portion-wise with stirring until the effervescence ceases and the solution becomes basic (pH ~8-9).

-

Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) dissolved in a small amount of dioxane.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the dioxane.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate (2 x volume) to remove any unreacted (Boc)₂O and byproducts.[6]

-

Cool the aqueous layer in an ice bath and acidify to pH 3-4 with a 5% citric acid solution.[6]

-

-

Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-Chloro-L-proline.[6]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes if necessary.[6]

Data Presentation

The following table summarizes the typical quantities and reaction parameters for the N-Boc protection of this compound on a 10 mmol scale.

| Parameter | Value | Notes |

| This compound HCl | 1.68 g (10 mmol, 1.0 equiv) | Starting material. |

| Di-tert-butyl dicarbonate | 2.40 g (11 mmol, 1.1 equiv) | Boc-protecting agent.[6] |

| Sodium Bicarbonate | 2.10 g (25 mmol, 2.5 equiv) | Base to neutralize HCl salt and proline carboxylic acid. |

| Dioxane | 20 mL | Solvent. |

| Water | 20 mL | Co-solvent. |

| Reaction Temperature | Room Temperature | Mild conditions are sufficient for the reaction. |

| Reaction Time | 12-18 hours | Monitor by TLC for completion. |

| 5% Citric Acid | As needed | For acidification during work-up. |

| Ethyl Acetate | ~150 mL | Extraction solvent. |

| Expected Yield | >90% | Yields are typically high for this transformation.[6] |

| Appearance | White to off-white solid or oil | The physical state of the final product can vary.[6] |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the N-Boc protection of this compound.

Signaling Pathway (Reaction Mechanism)

Caption: Simplified reaction mechanism for N-Boc protection.

References

Application Notes and Protocols: 4-Chloro-l-proline as a Versatile Building Block for Novel Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-l-proline, a halogenated derivative of the proteinogenic amino acid l-proline, serves as a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique stereochemistry and the presence of a reactive chlorine atom at the C4 position of the pyrrolidine ring allow for the strategic introduction of conformational constraints and a diverse array of functional groups. This enables the synthesis of novel peptidomimetics, constrained peptides, and heterocyclic compounds with tailored biological activities. The substitution of proline with this compound can significantly influence peptide conformation, stability, and receptor binding affinity. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of innovative compounds.

Data Presentation: Synthesis of this compound and its Derivatives

The following tables summarize the yields for the synthesis of key this compound intermediates and their subsequent conversion to other 4-substituted proline analogs.

Table 1: Synthesis of Protected this compound Derivatives

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| Boc-L-Hyp-OBn | Boc-(2S,4R)-4-chloro-L-proline-OBn | CCl4, PPh3, CH2Cl2, 0 °C to rt | 97 | [1](2) |

| Boc-L-allo-Hyp-OBn | Boc-(2S,4S)-4-chloro-L-proline-OBn | CCl4, PPh3, CH2Cl2, 0 °C to rt | 92 | [1](2) |

| (2S,4R)-4-Chloro-L-proline-OBn | Fmoc-(2S,4R)-4-chloro-L-proline | 1. H2, Pd/C, MeOH; 2. Fmoc-OSu, Na2CO3, acetone/H2O | Quantitative | Not Specified |

| (2S,4S)-4-Chloro-L-proline-OBn | Fmoc-(2S,4S)-4-chloro-L-proline | 1. H2, Pd/C, MeOH; 2. Fmoc-OSu, Na2CO3, acetone/H2O | Quantitative | Not Specified |

Table 2: Nucleophilic Substitution of 4-Halogenated Prolines

| Starting Material | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| 4(R)-Bromo-L-proline derivative | NaN3 | 4(S)-Azido-L-proline derivative | DMF | Not Specified | [3](3) |

| 4(S)-Bromo-L-proline derivative | Thiophenol | 4(R)-Thiophenyl-L-proline derivative | Solid-phase, DMF | High Conversion | [3](3) |

| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | NaN3 | 4-Azido-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | N-methylpyrrolidone, rt | Not Specified | [4](4) |

Biological Activity of Proline-Based Compounds

The incorporation of modified proline analogs can lead to compounds with significant biological activity. The following table presents examples of antimicrobial and anticancer activities of proline-containing molecules.

Table 3: Biological Activity of Proline-Based Derivatives

| Compound Class | Target Organism/Cell Line | Activity Metric | Value | Reference |

| Proline-rich antimicrobial peptides (Bac5(1-17) derivatives) | E. coli | MIC | >64 µM (for scrambled control) | [5](5) |

| Quinoxaline–sulphonamide conjugates | A549 (Human lung carcinoma) | IC50 | 2.1 µM - 15.3 µM | [1](6) |

| Proline-derived sulphonamides | E. coli | Zone of Inhibition | 10-18 mm | [7](7) |

| Silver(I) complex with proline (AgPro) | MDA-MB-231 (Breast cancer) | IC50 | 3.7 µM | [8](8) |

| Silver(I) complex with proline (AgPro) | Jurkat (T-cell leukemia) | IC50 | 3.0 µM | [8](8) |

Experimental Protocols

Protocol 1: Synthesis of Boc-(2S,4R)-4-chloro-L-proline-OBn

Materials:

-

Boc-L-Hyp-OBn

-

Carbon tetrachloride (CCl4)

-

Triphenylphosphine (PPh3)

-

Dichloromethane (CH2Cl2), anhydrous

-

Argon gas

-

Ice bath

-

Standard glassware for organic synthesis

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve Boc-L-Hyp-OBn (1.0 eq) in anhydrous CH2Cl2 under an argon atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triphenylphosphine (1.8 eq) to the cooled solution, followed by the slow addition of carbon tetrachloride (1.5 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford Boc-(2S,4R)-4-chloro-L-proline-OBn as a colorless liquid.[1](2)

Protocol 2: General Procedure for Solid-Phase Nucleophilic Substitution of a 4-Bromo-proline Containing Peptide

Materials:

-

Resin-bound peptide containing a 4-bromo-proline residue

-

Nucleophile (e.g., sodium azide, thiophenol)

-

N,N-Dimethylformamide (DMF)

-

Solid-phase peptide synthesis vessel

-

Shaker

Procedure:

-

Swell the resin-bound peptide in DMF for 1 hour in a solid-phase peptide synthesis vessel.

-

Drain the DMF.

-

Prepare a solution of the desired nucleophile (excess, e.g., 10-20 eq) in DMF.

-

Add the nucleophile solution to the resin and shake the vessel at room temperature.

-

Monitor the reaction progress using a qualitative test (e.g., Kaiser test for amines if applicable) or by cleaving a small amount of peptide from the resin for LC-MS analysis.

-

Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF, followed by dichloromethane.

-

The resulting peptide with the 4-substituted proline is ready for subsequent deprotection and cleavage from the resin.[3](3)

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of 4-substituted proline derivatives starting from 4-hydroxy-l-proline.

References

- 1. l-Proline mediated synthesis of quinoxalines; evaluation of cytotoxic and antimicrobial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 4-Chloroprolines: Synthesis, Conformational Analysis, and Effect on the Collagen Triple Helix - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Proline‐Rich Peptides with Improved Antimicrobial Activity against E. coli, K. pneumoniae, and A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Influence of proline and hydroxyproline as antimicrobial and anticancer peptide components on the silver(i) ion activity: structural and biological evaluation with a new theoretical and experimental SAR approach - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Incorporation of 4-Chloro-l-proline into Collagen-Like Peptides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and analysis of collagen-like peptides (CLPs) incorporating 4-Chloro-l-proline. The introduction of this non-natural amino acid allows for the modulation of the thermal stability of the collagen triple helix, offering a valuable tool for the development of novel biomaterials and therapeutic agents.

Introduction

Collagen, the most abundant protein in mammals, is characterized by its unique triple-helical structure, formed from repeating Gly-Xaa-Yaa amino acid sequences. The stability of this structure is crucial for its biological function. The imino acids proline (Pro) and 4-hydroxyproline (Hyp) are frequently found in the Xaa and Yaa positions, respectively, and play a significant role in stabilizing the triple helix.

By substituting proline with its synthetic derivatives, such as this compound, it is possible to fine-tune the conformational stability of CLPs. The stereochemistry of the chlorine atom at the C4 position of the proline ring dictates its effect on the peptide's stability. Specifically, (2S,4R)-4-chloroproline (Clp) in the Yaa position has been shown to significantly increase the thermal stability of the collagen triple helix, while (2S,4S)-4-chloroproline (clp) in the Xaa position results in stability similar to that of the natural (Pro-Pro-Gly)10 sequence.[1] This enhanced stability is attributed to stereoelectronic effects that preorganize the proline ring pucker in a conformation favorable for triple helix formation.[1][2]

This document provides quantitative data on the thermal stability of this compound-containing CLPs and detailed protocols for their synthesis and characterization.

Data Presentation

The thermal stability of collagen-like peptides is typically assessed by measuring their melting temperature (Tm), the temperature at which 50% of the triple helix is denatured. The following table summarizes the melting temperatures of various CLPs, highlighting the impact of this compound incorporation.

| Peptide Sequence | Position of 4-Chloroproline | Melting Temperature (Tm) in °C | Reference |

| (Pro-Pro-Gly)10 | N/A (Control) | 41 | [1] |

| (Pro-Clp -Gly)10 | Yaa position | 55 | [1] |

| (clp -Pro-Gly)10 | Xaa position | 33 | [1] |

| (clp -Clp -Gly)10 | Xaa and Yaa positions | Does not form a stable helix | [1] |

Experimental Protocols

The following are detailed protocols for the synthesis, purification, and characterization of collagen-like peptides incorporating this compound.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a CLP with the sequence (Pro-Clp-Gly)10 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-Pro-OH

-

Fmoc-(2S,4R)-4-chloroproline-OH (Fmoc-Clp-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

20% (v/v) piperidine in dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

DMF

-

Cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (for Pro and Clp):

-

Dissolve Fmoc-Pro-OH (or Fmoc-Clp-OH), DIC, and OxymaPure (3 equivalents each relative to the resin loading) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence, following the desired (Pro-Clp-Gly)n pattern.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Peptide Purification by High-Performance Liquid Chromatography (HPLC)

Equipment and Reagents:

-

Reversed-phase C18 HPLC column

-

HPLC system with a UV detector

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

-

HPLC Separation:

-

Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

-

Inject the dissolved crude peptide onto the column.

-

Elute the peptide using a linear gradient of 5% to 65% Solvent B over 60 minutes at a flow rate of 10 mL/min for a preparative column.

-

Monitor the elution profile at 220 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Characterization by Circular Dichroism (CD) Spectroscopy and Thermal Denaturation

Instrumentation and Materials:

-

Circular dichroism spectrometer equipped with a temperature controller

-

Quartz cuvette with a 1 mm path length

-

Purified collagen-like peptide

-

Phosphate buffered saline (PBS), pH 7.4

Procedure:

-

Sample Preparation: Dissolve the purified peptide in PBS to a final concentration of 0.2 mg/mL.

-

Triple Helix Formation: Incubate the peptide solution at 4°C for at least 24 hours to allow for triple helix formation.

-

CD Spectrum Acquisition:

-

Record a CD spectrum from 190 nm to 260 nm at 4°C to confirm the formation of the triple-helical structure, which is characterized by a positive peak around 225 nm and a strong negative peak around 200 nm.

-

-

Thermal Denaturation:

-

Monitor the CD signal at 225 nm while increasing the temperature from 4°C to 80°C at a rate of 0.5°C per minute.

-

Record the ellipticity at each temperature point.

-

-

Data Analysis:

-

Plot the ellipticity at 225 nm as a function of temperature.

-

The melting temperature (Tm) is determined as the midpoint of the thermal transition curve, where the ellipticity is halfway between the folded and unfolded states.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and characterization of this compound containing collagen-like peptides.

Logical Relationship Diagram

References

Application Notes and Protocols: Synthesis of Chloroprolines via the Appel Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-chloroproline derivatives from 4-hydroxyproline using the Appel reaction. This method is efficient, high-yielding, and proceeds with an inversion of stereochemistry at the C4 position. The resulting chloroprolines are valuable building blocks in medicinal chemistry and chemical biology, particularly for probing and enhancing the stability of collagen triple helices.

Overview of the Appel Reaction

The Appel reaction is a versatile method for converting alcohols to alkyl halides under mild, neutral conditions using triphenylphosphine (PPh₃) and a carbon tetrahalide.[1][2] The reaction is driven by the formation of the strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[1] For the synthesis of chloroprolines, carbon tetrachloride (CCl₄) is used as the chlorine source. A key feature of the Appel reaction is the inversion of stereochemistry at the reacting carbon center, proceeding through an Sₙ2 mechanism for primary and secondary alcohols.[3][4]

Experimental Protocol: Synthesis of (2S,4S)-4-chloroproline (clp) and (2S,4R)-4-chloroproline (Clp) Derivatives

This protocol is adapted from the successful synthesis of protected 4-chloroproline derivatives, as reported by Hodges and Raines.[5] The procedure involves the conversion of commercially available N-Boc-4-hydroxyproline benzyl esters to the corresponding 4-chloroproline derivatives.

Materials:

-

N-Boc-(2S,4R)-4-hydroxyproline benzyl ester (Boc-Hyp-OBn) or N-Boc-(2S,4S)-4-hydroxyproline benzyl ester (Boc-hyp-OBn)

-

Triphenylphosphine (PPh₃)

-

Carbon tetrachloride (CCl₄)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for flash chromatography

Procedure:

-

Dissolve the protected 4-hydroxyproline derivative (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Argon).[5]

-

Cool the solution to 0 °C in an ice bath.[5]

-

Add triphenylphosphine (1.8 eq) to the cooled solution, followed by the addition of carbon tetrachloride (9.1 eq).[5]

-

Stir the reaction mixture at 0 °C for 3 hours.[5]

-

After the initial cooling period, warm the reaction to 35 °C and stir for an additional 2 hours.[5]

-

Cool the mixture to room temperature and stir for 45 minutes.[5]

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.[5]

-

Purify the crude residue by flash chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20% v/v EtOAc in hexane) to yield the desired protected 4-chloroproline derivative.[5]

Subsequent Deprotection and Functionalization:

The resulting N-Boc protected benzyl esters of 4-chloroproline can be further modified. For example, the benzyl ester can be removed by hydrogenolysis, and the Boc protecting group can be exchanged for an Fmoc group for use in solid-phase peptide synthesis.[5]

Quantitative Data

The Appel reaction provides high yields for the conversion of hydroxyproline to chloroproline derivatives.[5]

| Starting Material | Product | Yield (%) |

| N-Boc-(2S,4R)-4-hydroxyproline benzyl ester | N-Boc-(2S,4S)-4-chloroproline benzyl ester | 97 |

| N-Boc-(2S,4S)-4-hydroxyproline benzyl ester | N-Boc-(2S,4R)-4-chloroproline benzyl ester | 92 |

Visualizing the Process

The following diagrams illustrate the chemical pathways and experimental workflow for the synthesis of chloroprolines using the Appel reaction.

Caption: Mechanism of the Appel reaction for the synthesis of chloroproline.

Caption: Step-by-step experimental workflow for the synthesis.

References

- 1. Appel reaction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Appel Reaction [organic-chemistry.org]

- 4. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]